molecular formula C13H7Br2N B15328540 3',4'-Dibromo-[1,1'-biphenyl]-4-carbonitrile

3',4'-Dibromo-[1,1'-biphenyl]-4-carbonitrile

Katalognummer: B15328540
Molekulargewicht: 337.01 g/mol
InChI-Schlüssel: PAQOOIKDROWEPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3’,4’-Dibromo-[1,1’-biphenyl]-4-carbonitrile is an organic compound that belongs to the class of brominated biphenyls. This compound is characterized by the presence of two bromine atoms and a nitrile group attached to a biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Dibromo-[1,1’-biphenyl]-4-carbonitrile typically involves the bromination of biphenyl derivatives. One common method is the bromination of 4-cyanobiphenyl using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of 3’,4’-Dibromo-[1,1’-biphenyl]-4-carbonitrile follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3’,4’-Dibromo-[1,1’-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex biphenyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used under inert atmosphere conditions.

Major Products Formed

The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications.

Wissenschaftliche Forschungsanwendungen

3’,4’-Dibromo-[1,1’-biphenyl]-4-carbonitrile is used in a wide range of scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of advanced materials and as a precursor for various chemical processes.

Wirkmechanismus

The mechanism of action of 3’,4’-Dibromo-[1,1’-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets. The bromine atoms and nitrile group play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. Additionally, it can interact with cellular proteins, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4,4’-Dibromo-[1,1’-biphenyl]
  • 3,3’-Dibromo-[1,1’-biphenyl]
  • 2,2’-Dibromo-[1,1’-biphenyl]

Uniqueness

3’,4’-Dibromo-[1,1’-biphenyl]-4-carbonitrile is unique due to the specific positioning of the bromine atoms and the presence of the nitrile group. This unique structure imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not be suitable for.

Eigenschaften

Molekularformel

C13H7Br2N

Molekulargewicht

337.01 g/mol

IUPAC-Name

4-(3,4-dibromophenyl)benzonitrile

InChI

InChI=1S/C13H7Br2N/c14-12-6-5-11(7-13(12)15)10-3-1-9(8-16)2-4-10/h1-7H

InChI-Schlüssel

PAQOOIKDROWEPL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.